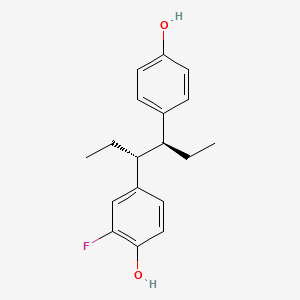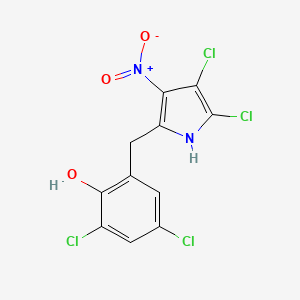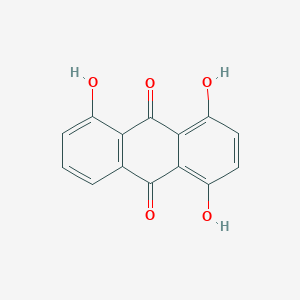
Dihydroxyaflavinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxyaflavinine is an indole alkaloid metabolite derived from the fungus Aspergillus flavus.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxyaflavinine typically involves the use of indole derivatives as starting materials. The process includes several steps such as hydroxylation and cyclization under controlled conditions. Specific reagents and catalysts are employed to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using Aspergillus flavus cultures. The conditions are optimized to maximize the yield of the compound, including temperature, pH, and nutrient availability. Post-fermentation, the compound is extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions: Dihydroxyaflavinine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
科学研究应用
Dihydroxyaflavinine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is studied for its role in fungal metabolism and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: this compound is used in the development of bio-based materials and as a model compound in various industrial processes
作用机制
The mechanism by which dihydroxyaflavinine exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit the GABAA receptor channel non-competitively, affecting neurotransmission. Additionally, its bioactivity against certain pests suggests it interferes with metabolic pathways in these organisms .
相似化合物的比较
Aflatoxin B1: Another metabolite from , known for its potent toxicity.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological functions.
Serotonin: A neurotransmitter with an indole core, highlighting the structural versatility of indole derivatives.
Uniqueness: Dihydroxyaflavinine stands out due to its dual hydroxyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both fundamental research and practical applications .
属性
IUPAC Name |
9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZVDUXYBOYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)

![2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro-](/img/structure/B1223123.png)




![2-(4-Fluorophenyl)-3-(2-furanylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1223135.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)
![N-[(phenacylamino)-sulfanylidenemethyl]cyclohexanecarboxamide](/img/structure/B1223139.png)
![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B1223140.png)
![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide](/img/structure/B1223143.png)
![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)
